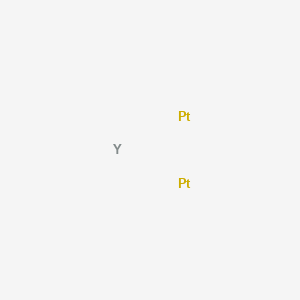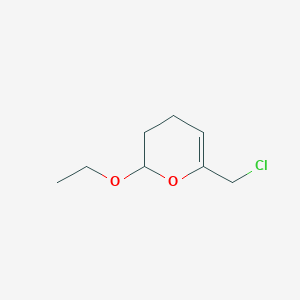
6-(Chloromethyl)-2-ethoxy-3,4-dihydro-2H-pyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Chloromethyl)-2-ethoxy-3,4-dihydro-2H-pyran is an organic compound that belongs to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring This specific compound is characterized by the presence of a chloromethyl group at the 6th position and an ethoxy group at the 2nd position of the dihydropyran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-2-ethoxy-3,4-dihydro-2H-pyran can be achieved through several methods. One common approach involves the chloromethylation of 2-ethoxy-3,4-dihydro-2H-pyran using formaldehyde and hydrogen chloride in the presence of a catalyst such as zinc chloride . This reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
化学反应分析
Types of Reactions
6-(Chloromethyl)-2-ethoxy-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions with a suitable solvent such as dichloromethane.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids or ketones .
科学研究应用
6-(Chloromethyl)-2-ethoxy-3,4-dihydro-2H-pyran has several applications in scientific research:
作用机制
The mechanism by which 6-(Chloromethyl)-2-ethoxy-3,4-dihydro-2H-pyran exerts its effects involves the interaction of its functional groups with specific molecular targets. For instance, the chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that affect their function . The ethoxy group may enhance the compound’s solubility and facilitate its interaction with hydrophobic environments .
相似化合物的比较
Similar Compounds
6-(Chloromethyl)-2-methoxy-3,4-dihydro-2H-pyran: Similar structure but with a methoxy group instead of an ethoxy group.
6-(Bromomethyl)-2-ethoxy-3,4-dihydro-2H-pyran: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
6-(Chloromethyl)-2-ethoxy-3,4-dihydro-2H-pyran is unique due to the combination of its chloromethyl and ethoxy groups, which confer specific reactivity and solubility properties.
属性
CAS 编号 |
61092-72-6 |
|---|---|
分子式 |
C8H13ClO2 |
分子量 |
176.64 g/mol |
IUPAC 名称 |
6-(chloromethyl)-2-ethoxy-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C8H13ClO2/c1-2-10-8-5-3-4-7(6-9)11-8/h4,8H,2-3,5-6H2,1H3 |
InChI 键 |
LRTMYYXWBHPKLT-UHFFFAOYSA-N |
规范 SMILES |
CCOC1CCC=C(O1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)methanol](/img/structure/B14594412.png)
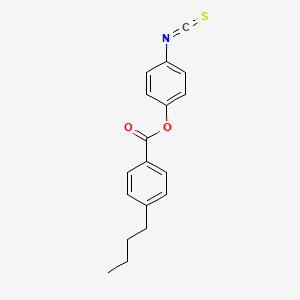
![1H-Pyrrole-2,3-dione, 1,5-diphenyl-4-[phenyl(phenylimino)methyl]-](/img/structure/B14594423.png)
![N-Methyl-N-[(3-nitrophenyl)sulfanyl]methanamine](/img/structure/B14594427.png)
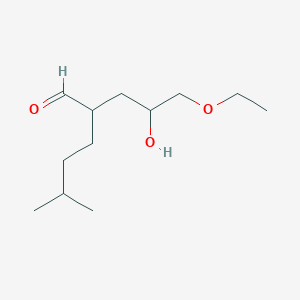

![[1,1'-Biphenyl]-2,2',5,5'-tetramine](/img/structure/B14594454.png)
![2-{(E)-[(4-Aminophenyl)methylidene]amino}-4,5-dimethoxybenzoic acid](/img/structure/B14594456.png)
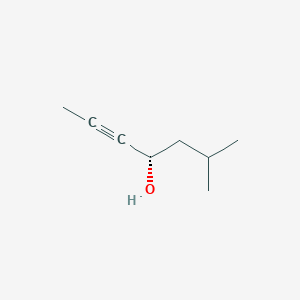
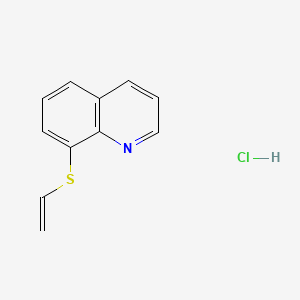

![7,8-Dichloro-2,4-dimethylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B14594479.png)

